Vim-2-IN-1

Metallo-β-lactamase VIM-2 selectivity NDM-1

Metallo-β-lactamase (MBL) inhibitor selectivity is critical for mechanistic studies in mixed-enzyme backgrounds. VIM-2-IN-1 (NH-1,2,3-triazole chemotype) provides a validated 10-fold selectivity window for VIM-2 over NDM-1. - IC50: 23 µM (VIM-2) vs 231 µM (NDM-1) and 48 µM (GIM-1) - 1.50 Å co-crystal structure (PDB 6TMA) confirms binding to Arg228, Trp87, Phe61, Tyr67 - Ideal for structure-guided fragment elaboration and selectivity panel benchmarking - Available in research quantities; immediate shipment

Molecular Formula C12H13IN4O4S
Molecular Weight 436.23 g/mol
Cat. No. B12421418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVim-2-IN-1
Molecular FormulaC12H13IN4O4S
Molecular Weight436.23 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=NNN=C1CNS(=O)(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C12H13IN4O4S/c1-8(18)21-7-12-11(15-17-16-12)6-14-22(19,20)10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3,(H,15,16,17)
InChIKeyXYPUWRGAZUOXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VIM-2-IN-1: Selective VIM-2 Metallo-β-Lactamase Inhibitor


VIM-2-IN-1 (CAS 2452118-54-4, compound 1dj) is a synthetic small-molecule β-lactamase inhibitor belonging to the NH-1,2,3-triazole chemotype . Its molecular formula is C₁₂H₁₃IN₄O₄S (MW 436.23), featuring a 4-iodophenylsulfonamide moiety linked to a triazole-acetate core . The compound was developed and characterized as part of a focused series targeting the Verona integron-encoded metallo-β-lactamase (VIM-2), a clinically prevalent Ambler class B β-lactamase that hydrolyzes carbapenems and is not inhibited by clinically available serine-β-lactamase inhibitors [1].

Inhibitor TypeVIM-2-selective metallo-β-lactamase inhibitor for β-lactamase research
ChemotypeNH-1,2,3-triazole scaffold with 4-iodophenylsulfonamide moiety
Structural SupportHigh-resolution VIM-2 co-crystal structure available (PDB 6TMA)

Why Pan-MBL Inhibitors Cannot Replace VIM-2-IN-1


Metallo-β-lactamase (MBL) inhibitors exhibit pronounced enzyme-specific potency differentials that render generic, one-size-fits-all substitution scientifically invalid. Within the Muhammad et al. (2020) NH-1,2,3-triazole series, individual compounds displayed IC₅₀ values spanning from nanomolar to hundreds of micromolar across the three clinically critical MBLs—VIM-2, NDM-1, and GIM-1—with no compound achieving uniformly potent inhibition across all three enzymes [1]. For instance, VIM-2-IN-1 (1dj) exhibits a 10-fold selectivity window for VIM-2 (IC₅₀ 23 µM) over NDM-1 (IC₅₀ 231 µM) [1]. This non-uniform inhibition profile means that a compound active against NDM-1 or GIM-1 cannot be assumed to recapitulate the same VIM-2 binding interactions, structural biology outcomes, or synergy patterns observed with VIM-2-IN-1. The availability of a high-resolution (1.50 Å) co-crystal structure of VIM-2-IN-1 bound to VIM-2 (PDB 6TMA) further anchors its unique position as a structurally validated probe, providing atomic-level binding mode information that generic MBL inhibitors lack [2].

Pan-MBL Selectivity Mismatch
Pan-MBL inhibitors may not reproduce the VIM-2-preferring inhibition profile; NDM-1/GIM-1 activity can differ substantially.
Structural Binding Divergence
Inhibitors without a VIM-2 co-crystal structure may engage different active-site contacts, limiting SAR transferability.
Whole-Cell Synergy Uncertainty
Triazole class-level synergy may not extend to alternative chemotypes lacking cellular target engagement validation.

VIM-2-IN-1 Selectivity and Structural Evidence


VIM-2 Selectivity over NDM-1

VIM-2-IN-1 (1dj) demonstrates a ~10-fold selectivity for VIM-2 over NDM-1 when evaluated in the same biochemical assay platform within a single published study [1]. The IC₅₀ against VIM-2 was determined as 23 µM, while the IC₅₀ against NDM-1 was 231 µM, yielding a selectivity ratio of 10.0 [1]. This differential is meaningful because many MBL-targeted inhibitors exhibit either inverted selectivity (more potent against NDM-1) or non-selective pan-inhibition, whereas VIM-2-IN-1 provides a distinct VIM-2-preferring profile that can be exploited in experiments requiring preferential VIM-2 engagement.

VIM-2 vs NDM-1
Head-to-head
VIM-2 IC₅₀ 23 µM, NDM-1 IC₅₀ 231 µM; 10-fold selectivity
Supports VIM-2-preferring probe use in mixed-MBL systems
Biochemical enzyme inhibition assay context
Metallo-β-lactamase VIM-2 selectivity NDM-1

Intra-Class Selectivity: VIM-2 vs. GIM-1

VIM-2-IN-1 (1dj) also discriminates between VIM-2 and the clinically relevant GIM-1 (German imipenemase-1), with IC₅₀ values of 23 µM and 48 µM, respectively, representing a ~2.1-fold selectivity for VIM-2 [1]. Although the magnitude of selectivity is smaller than that observed against NDM-1, this intra-class discrimination is notable because GIM-1 and VIM-2 are both Ambler class B1 MBLs with high active-site structural similarity; the ability of VIM-2-IN-1 to achieve even a 2-fold differential indicates that the 4-iodophenylsulfonamide moiety engages VIM-2-specific binding determinants not fully conserved in GIM-1.

VIM-2 vs GIM-1
Head-to-head
VIM-2 IC₅₀ 23 µM, GIM-1 IC₅₀ 48 µM; ~2-fold selectivity
Supports intra-subclass VIM-2 discrimination studies
Biochemical assay context; limited fold difference
GIM-1 VIM-2 selectivity German imipenemase

High-Resolution VIM-2 Co-Crystal Structure

Unlike the vast majority of commercially available VIM-2 inhibitors, VIM-2-IN-1 (1dj) has a publicly deposited, high-resolution (1.50 Å) co-crystal structure in complex with VIM-2 (PDB 6TMA) [1]. The structure reveals that the triazole inhibitor forms hydrogen bonds to Arg228 and to the backbone of Ala231 or Asn233, along with hydrophobic interactions to Trp87, Phe61, and Tyr67 within the VIM-2 active site [1]. This atomic-level binding mode information is absent for most comparator VIM-2 inhibitors, including ML121 and ML302, whose VIM-2 co-crystal structures have not been publicly deposited at comparable resolution. The availability of PDB 6TMA directly enables structure-guided medicinal chemistry, molecular docking validation, and rational design of improved VIM-2-selective analogs.

Structural Validation
Method context
1.50 Å resolution, VIM-2–1dj complex; hydrogen bonds to Arg228, hydrophobic contacts
Enables structure-guided design and docking studies
PDB 6TMA; cross-study comparable data
X-ray crystallography PDB 6TMA structure-based drug design

Triazole Chemotype Whole-Cell Synergy

In the primary publication, VIM-2-IN-1 (1dj) was part of a triazole series for which the authors demonstrated reduced minimum inhibitory concentrations (MICs) in synergy assays using Pseudomonas aeruginosa and Escherichia coli strains harboring VIM enzymes [1]. While per-compound MIC data were not disaggregated in the publicly available abstract, the class-level evidence that NH-1,2,3-triazole VIM-2 inhibitors restore β-lactam efficacy in whole-cell assays distinguishes this chemotype from several other VIM-2 inhibitor scaffolds (e.g., mercaptocarboxylates, α-aminophosphonates) that have reported biochemical IC₅₀ values but lack corresponding whole-cell synergy validation in the same study [1]. This provides procurement-relevant evidence that the triazole scaffold engages VIM-2 under physiologically relevant conditions.

Whole-Cell Synergy
Class-level
Triazole series reduced MIC in VIM-harboring P. aeruginosa and E. coli
Supports cellular target engagement for this chemotype
Per-compound MIC not disaggregated; class-level inference
antibiotic synergy MIC reduction NH-1,2,3-triazole

VIM-2-IN-1 Research and Procurement Applications


VIM-2-Selective Probe for Mixed-MBL Systems

In experimental systems where bacterial strains co-express VIM-2 alongside NDM-1 or other MBLs, VIM-2-IN-1 provides a ~10-fold selectivity window favoring VIM-2 inhibition (IC₅₀ 23 µM for VIM-2 vs. 231 µM for NDM-1) [1]. This selectivity profile enables researchers to attribute observed phenotypic effects predominantly to VIM-2 inhibition, reducing the confounding influence of off-target MBL engagement that would occur with pan-MBL inhibitors such as D-captopril or Aspergillomarasmine A. Procurement is justified when experimental designs require VIM-2-biased pharmacology in mixed-enzyme backgrounds.

Structure-Based Design of VIM-2 Inhibitors

The availability of PDB 6TMA at 1.50 Å resolution makes VIM-2-IN-1 an empirically validated starting point for structure-guided medicinal chemistry campaigns targeting VIM-2 [2]. The co-crystal structure reveals key hydrogen bonds to Arg228 and hydrophobic contacts with Trp87, Phe61, and Tyr67, providing a rational basis for fragment growing, scaffold hopping, or bioisosteric replacement strategies. Industrial and academic medicinal chemistry groups should procure VIM-2-IN-1 as a tool compound when 3D structural information is a prerequisite for their design workflow, a capability not offered by VIM-2 inhibitors lacking publicly deposited co-crystal structures.

Intra-Class MBL Selectivity Profiling

VIM-2-IN-1 has been simultaneously profiled against three clinically relevant B1 subclass MBLs—VIM-2, GIM-1, and NDM-1—within a single unified assay platform [1]. This tri-enzyme IC₅₀ dataset (23 µM, 48 µM, and 231 µM, respectively) makes the compound suitable for use as a reference inhibitor in broader MBL selectivity profiling panels. Researchers developing next-generation MBL inhibitors can benchmark their compounds against VIM-2-IN-1's quantified selectivity pattern to assess whether their candidates achieve improved VIM-2 potency, enhanced intra-class selectivity, or superior NDM-1/GIM-1 discrimination.

Crystallographic Fragment Elaboration

The NH-1,2,3-triazole core of VIM-2-IN-1 has been crystallographically validated to engage the dizinc active site of VIM-2, with the sulfonamide and triazole moieties making discrete, interpretable interactions [2]. This validates the triazole-acetate scaffold as a viable VIM-2-binding fragment. Structural biology laboratories conducting fragment-based screening or crystallographic fragment elaboration against VIM-2 can use VIM-2-IN-1 as a positive-control ligand for co-crystallization and as a reference for assessing the binding modes of novel fragments that may compete for or complement the triazole binding site.

Application
Selection Property
Validation Focus
Mixed-MBL Probe Studies
VIM-2 selectivity profile
Enzyme inhibition assays in mixed-MBL backgrounds
Structure-Based Inhibitor Design
Co-crystal structural template
Molecular docking and SAR validation
MBL Selectivity Benchmarking
Tri-enzyme inhibition dataset
Cross-MBL selectivity comparison
Crystallographic Fragment Work
Triazole scaffold binding mode
Fragment co-crystallization and competition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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